molecular formula C17H23N3O2S B4048342 N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide

Cat. No.: B4048342
M. Wt: 333.5 g/mol
InChI Key: MOZAXUDIRJSGTP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15109816 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A cornerstone of scientific research on N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide and related compounds involves their synthesis and structural elucidation. For instance, studies have highlighted methods for high-yield synthesis of benzothiazole derivatives, which are precursors for various pharmacologically active compounds. Such synthetic methodologies enable the preparation of structurally complex molecules for further biological evaluation (Bobeldijk et al., 1990). Additionally, the crystal and molecular structure of related benzimidazole and benzothiazole compounds have been reported, providing insights into their chemical behavior and potential interaction with biological targets (Richter et al., 2023).

Antimicrobial and Antifungal Activity

Research has extensively explored the antimicrobial and antifungal potentials of benzothiazole derivatives. These compounds demonstrate variable and modest activity against a range of bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (Patel et al., 2011). Such studies are vital for addressing the growing concern of antimicrobial resistance by introducing new classes of antimicrobial compounds.

Anticancer and Antiproliferative Effects

The anticancer and antiproliferative activities of benzothiazole derivatives have also been a significant focus. Several compounds in this category have been screened against various human cancer cell lines, revealing promising anticancer activity for some derivatives. This suggests the potential of benzothiazole compounds in developing novel anticancer therapies (Havrylyuk et al., 2010). The exploration of these compounds' mechanisms of action and efficacy in vivo could pave the way for new cancer treatments.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19(12-16-18-14-5-3-4-6-15(14)23-16)17(21)13-7-8-20(11-13)9-10-22-2/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZAXUDIRJSGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2S1)C(=O)C3CCN(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
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N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.